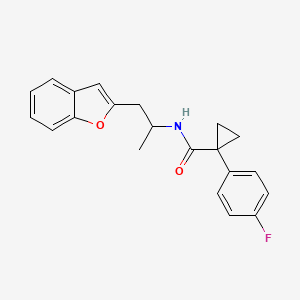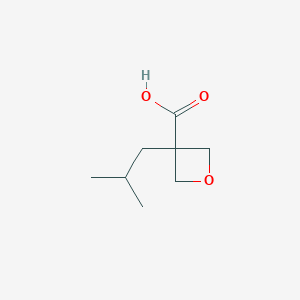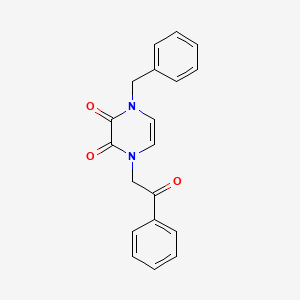
1-Benzyl-4-phenacylpyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-phenacylpyrazine-2,3-dione is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as benzylphenacylpyrazinedione (BPPD) and has been found to have potential applications in various fields, including medicine and biology.
作用機序
The mechanism of action of 1-Benzyl-4-phenacylpyrazine-2,3-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can help reduce pain.
実験室実験の利点と制限
One of the main advantages of using 1-Benzyl-4-phenacylpyrazine-2,3-dione in lab experiments is its unique properties. It has been found to have a wide range of potential applications in various fields, including medicine and biology. However, one of the limitations of using this compound is its high cost, which can make it difficult for researchers with limited budgets to use in their experiments.
将来の方向性
There are many future directions for research involving 1-Benzyl-4-phenacylpyrazine-2,3-dione. One area of research is the development of new therapeutic agents for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of research is the development of new antimicrobial and antifungal agents. Additionally, research is needed to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 1-Benzyl-4-phenacylpyrazine-2,3-dione involves the reaction between benzylamine, phenacyl bromide, and pyrazine-2,3-dione. The reaction is carried out in the presence of a catalyst such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO). The product is obtained by filtration and purification using chromatography techniques.
科学的研究の応用
1-Benzyl-4-phenacylpyrazine-2,3-dione has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
1-benzyl-4-phenacylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(16-9-5-2-6-10-16)14-21-12-11-20(18(23)19(21)24)13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDGOXIRICYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

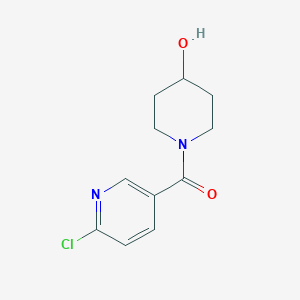
![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)
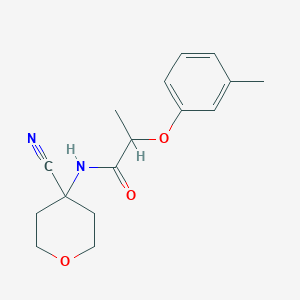

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)



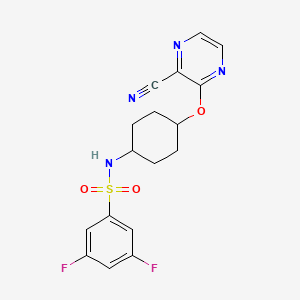
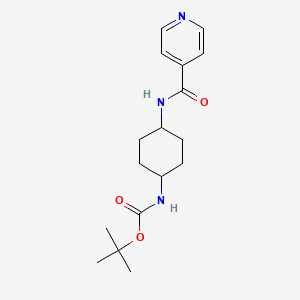
![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2615995.png)
